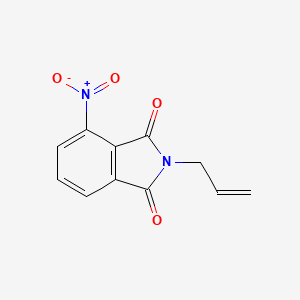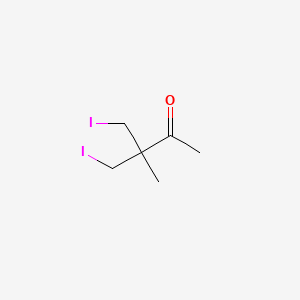![molecular formula C9H11FN2O3 B14356208 5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione CAS No. 91532-42-2](/img/structure/B14356208.png)
5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the pyrimidine ring structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with a fluorinated alkylating agent under controlled conditions. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
化学反应分析
Types of Reactions
5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce various substituted pyrimidine compounds.
科学研究应用
5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.
作用机制
The mechanism of action of 5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with biological macromolecules. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit the function of enzymes involved in nucleic acid synthesis, leading to potential antiviral or anticancer effects.
相似化合物的比较
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.
Fluorodeoxyuridine: A fluorinated nucleoside analog with antiviral properties.
Fluorouridine: Used in the treatment of certain cancers.
Uniqueness
5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the prop-2-en-1-yl group and the fluorine atom
属性
CAS 编号 |
91532-42-2 |
|---|---|
分子式 |
C9H11FN2O3 |
分子量 |
214.19 g/mol |
IUPAC 名称 |
5-fluoro-1-(2-prop-2-enoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O3/c1-2-4-15-5-3-12-6-7(10)8(13)11-9(12)14/h2,6H,1,3-5H2,(H,11,13,14) |
InChI 键 |
YYQKZIUPYKDXRD-UHFFFAOYSA-N |
规范 SMILES |
C=CCOCCN1C=C(C(=O)NC1=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


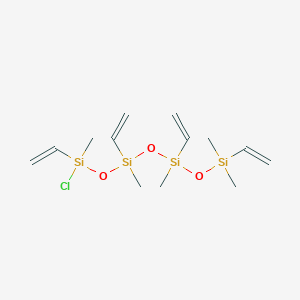
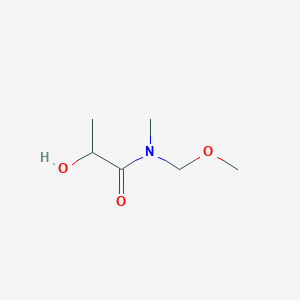

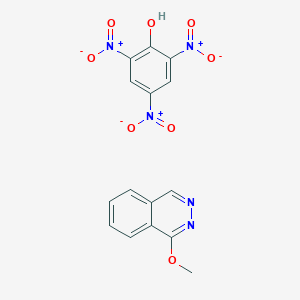
![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
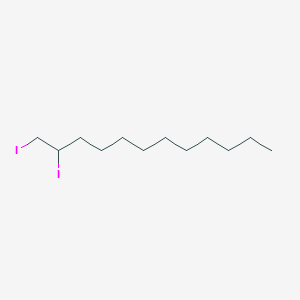
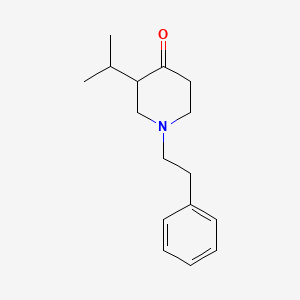
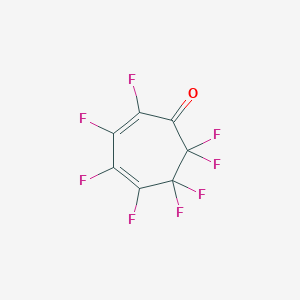

![N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14356193.png)
